3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide is a chemical compound that belongs to the class of benzamides. This compound has gained significant attention in scientific research due to its potential use in treating various diseases.
Mechanism of Action
The exact mechanism of action of 3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory process. It has also been suggested that the compound may act by modulating the activity of certain receptors such as the cannabinoid receptors.
Biochemical and Physiological Effects:
3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the production of certain pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). It has also been found to reduce the levels of certain inflammatory mediators such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4). In addition, the compound has been found to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide in lab experiments is its potential use in treating various diseases. Another advantage is its ability to inhibit the activity of certain enzymes and receptors involved in the inflammatory process. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects.
Future Directions
There are several future directions for the study of 3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide. One direction is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to investigate the potential toxicity and side effects of this compound.
Synthesis Methods
The synthesis of 3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide involves the reaction between 4-chloro-2-(trifluoromethyl)aniline and 3-bromo-4-ethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) to yield the desired product.
Scientific Research Applications
3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide has been studied extensively for its potential use in treating various diseases. It has been found to have anti-inflammatory, analgesic, and anticancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClF3NO2/c1-2-24-14-6-3-9(7-12(14)17)15(23)22-13-5-4-10(18)8-11(13)16(19,20)21/h3-8H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJIBLJUZUQING-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.